

In-Depth Technical Guide: The Melting Point of 3,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Diaminobenzenesulfonic acid

Cat. No.: B1346913

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the melting point of **3,4-Diaminobenzenesulfonic acid** (CAS No. 7474-78-4). It addresses inconsistencies in reported data, presents the most credible value based on chemical principles and reliable sources, and offers a detailed experimental protocol for its determination.

Executive Summary

3,4-Diaminobenzenesulfonic acid is a crystalline solid with significant application in the synthesis of dyes and as a versatile intermediate in organic synthesis.^[1] Accurate knowledge of its physical properties, particularly its melting point, is crucial for its application in research and development. A review of commercially available data reveals a significant discrepancy, with many suppliers erroneously reporting a melting point of -12 °C.^[2] This guide clarifies this inconsistency, establishing that the scientifically accepted melting point is above 300 °C, a value consistent with its zwitterionic nature. This document provides the evidence for this corrected value, a detailed methodology for its experimental verification, and a discussion of the factors influencing the melting point of such compounds.

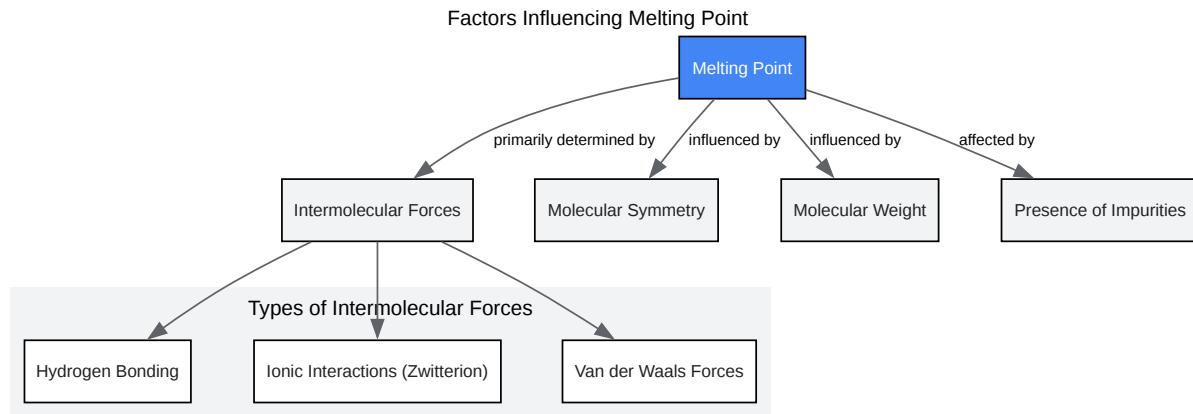
The Melting Point of 3,4-Diaminobenzenesulfonic Acid: A Critical Evaluation

A survey of various chemical supplier databases frequently lists the melting point of **3,4-Diaminobenzenesulfonic acid** as -12 °C. This value is chemically improbable for a solid, crystalline aromatic compound and is likely the result of a propagated data entry error.

The more chemically sound and referenced value for the melting point of **3,4-Diaminobenzenesulfonic acid** is >300 °C. This is supported by the inherent chemical structure of the molecule. **3,4-Diaminobenzenesulfonic acid** possesses both acidic (sulfonic acid, -SO₃H) and basic (amino, -NH₂) functional groups. This allows for the formation of a zwitterion, or inner salt, where the acidic proton is transferred to one of the amino groups.

The resulting ionic charges within the same molecule lead to strong intermolecular electrostatic interactions. These strong forces require a significant amount of thermal energy to overcome, resulting in a very high melting point. This characteristic is common among amino acids and other zwitterionic compounds.

Data Presentation


Parameter	Reported Value (Likely Erroneous)	Accepted Value (Evidence-Based)
Melting Point	-12 °C[2]	>300 °C

Factors Influencing the Melting Point of Aromatic Sulfonic Acids

The melting point of an organic compound is influenced by several factors, including molecular weight, intermolecular forces, and molecular symmetry. For aromatic sulfonic acids like **3,4-Diaminobenzenesulfonic acid**, the interplay of these factors is critical.

- **Intermolecular Forces:** The dominant forces are hydrogen bonding and, in the case of zwitterions, strong electrostatic (ionic) interactions. These are significantly stronger than the van der Waals forces present in non-polar aromatic compounds.
- **Molecular Symmetry:** A more symmetrical molecule can pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and a higher melting point.

- Presence of Impurities: Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

[Click to download full resolution via product page](#)

Logical relationship of factors affecting a compound's melting point.

Experimental Protocol for Melting Point Determination

Given the high melting point of **3,4-Diaminobenzenesulfonic acid**, a standard capillary melting point apparatus with a high-temperature range is required.

Materials and Equipment:

- **3,4-Diaminobenzenesulfonic acid** sample
- Capillary tubes (sealed at one end)
- High-temperature melting point apparatus (e.g., Mel-Temp or similar)
- Spatula

- Mortar and pestle (optional, for pulverizing the sample)
- Safety goggles and lab coat

Procedure:

- Sample Preparation:
 - Ensure the **3,4-Diaminobenzenesulfonic acid** sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
 - Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.
 - Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.
- Apparatus Setup:
 - Turn on the melting point apparatus and allow it to stabilize.
 - Set the heating rate to a rapid setting (e.g., 10-20 °C per minute) for an initial approximate determination.
- Approximate Melting Point Determination:
 - Insert the prepared capillary tube into the sample holder of the apparatus.
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the sample begins to melt and the temperature at which it is completely molten. This will provide a rough melting range. Due to the expected high melting point, it is likely that decomposition (darkening of the sample) will be observed.
- Accurate Melting Point Determination:
 - Allow the apparatus to cool to at least 20-30 °C below the approximate melting point observed.

- Prepare a new capillary tube with the sample.
- Insert the new capillary tube into the apparatus.
- Set the heating rate to a slow setting (1-2 °C per minute) as the temperature approaches the previously observed melting range.
- Carefully observe the sample and record the temperature at the first sign of melting (the appearance of liquid) and the temperature at which the last solid crystal disappears. This is the melting point range.
- Repeat the accurate determination at least once more with a fresh sample to ensure reproducibility.

- Observations for High-Melting Point Compounds:
 - For compounds like **3,4-Diaminobenzenesulfonic acid**, a sharp melting point may not be observed. Instead, decomposition, characterized by a color change (often darkening to brown or black), may occur at or below the melting temperature. It is crucial to record the temperature at which decomposition begins.

Conclusion

The melting point of **3,4-Diaminobenzenesulfonic acid** is greater than 300 °C, a value consistent with its zwitterionic structure and the strong intermolecular forces present. The commonly cited value of -12 °C is erroneous. Accurate determination of the melting point requires a high-temperature apparatus and careful observation, with particular attention to any signs of decomposition. This guide provides the necessary information for researchers and professionals to confidently work with this compound and to understand its key physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 7474-78-4: 3,4-Diaminobenzenesulfonic acid [cymitquimica.com]
- 2. 3,4-Diaminobenzenesulfonic acid Six Chongqing Chemdad Co. , Ltd [chemdad.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: The Melting Point of 3,4-Diaminobenzenesulfonic Acid]. BenchChem, [2025]. [Online PDF], Available at: [<https://www.benchchem.com/product/b1346913#3-4-diaminobenzenesulfonic-acid-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com